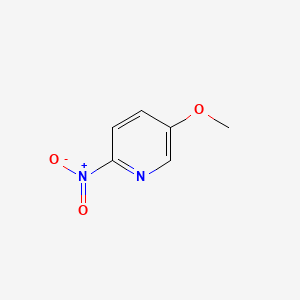

5-Methoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQMHHLIYVQKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696950 | |

| Record name | 5-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126739-64-8 | |

| Record name | 5-Methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 5 Methoxy 2 Nitropyridine

The physical and chemical properties of 5-Methoxy-2-nitropyridine are crucial for its handling, storage, and application in synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5446-92-4 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | White to light red to green powder/crystal |

| Melting Point | 106.0 to 110.0 °C |

| Purity | >99.0% (GC) |

Data sourced from TCI Chemicals tcichemicals.com

Synthesis of 5 Methoxy 2 Nitropyridine

The preparation of 5-Methoxy-2-nitropyridine can be achieved through several synthetic routes. A common and efficient method involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine (B43025), with a methoxide (B1231860) source.

A typical procedure involves reacting 2-chloro-5-nitropyridine with sodium methoxide in a suitable solvent like methanol (B129727). The reaction proceeds smoothly, often at reflux temperature, to afford this compound in high yield. google.com One patented method describes adding 2-chloro-5-nitropyridine to a solution of sodium methoxide in methanol and refluxing the mixture for a couple of hours. After workup, which includes removal of the solvent and precipitation in water, the desired product is obtained with a purity of over 96% and a yield exceeding 95%. google.com

Strategic Applications in Advanced Organic Synthesis and Materials Science

5-Methoxy-2-nitropyridine as a Building Block for Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. chemimpex.comlookchem.com The presence of both an electron-donating methoxy (B1213986) group and a strong electron-withdrawing nitro group on the pyridine (B92270) ring allows for a range of chemical transformations, facilitating the construction of more complex, fused heterocyclic structures. vulcanchem.com

From a synthetic standpoint, nitropyridines like this compound are considered readily available starting materials for a wide range of mono- and polynuclear heterocyclic systems. mdpi.comnih.gov These systems are of significant interest due to their potential applications in medicinal chemistry and materials science. The reactivity of the pyridine ring in 2-methoxy-5-nitropyridine (B154726) makes it amenable to various reactions typical of heterocyclic compounds, including ring-closure reactions. ambeed.com For instance, derivatives of nitropyridines can be utilized in the synthesis of fused heterocyclic systems such as pyrazolo[4,3-b]pyridines and isoquinolines. nih.govshahucollegelatur.org.innih.govmdpi.com The synthesis of pyrazolo[4,3-b]pyridines can be achieved from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution and modified Japp–Klingemann reactions. nih.gov Similarly, the Pomeranz-Fritsch synthesis, which involves the reaction of arylaldehydes with aminoacetaldehyde acetals, provides a route to isoquinolines, and the presence of electron-withdrawing groups like the nitro group can influence the reaction pathway. shahucollegelatur.org.in

Utility in the Synthesis of Diverse Pyridine Derivatives

The functional groups of this compound allow for its conversion into a diverse range of substituted pyridine derivatives. ambeed.comevitachem.com Key transformations include the reduction of the nitro group and substitution reactions involving the methoxy group.

The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as iron powder in a mixture of methanol (B129727) and acetic acid. This transformation yields 5-amino-2-methoxypyridine, a crucial intermediate for further functionalization. The resulting amino group can then participate in a variety of reactions, including condensation reactions with aldehydes or ketones to form imines. evitachem.com

The methoxy group can also undergo substitution reactions, such as ether cleavage or replacement with other nucleophiles, providing another avenue for derivatization. ambeed.com Furthermore, the aromatic pyridine ring of 2-methoxy-5-nitropyridine can participate in cross-coupling reactions like the Suzuki, Heck, and Stille reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules. ambeed.com

A summary of potential reactions for derivatization is presented below:

| Reaction Type | Reagents/Conditions | Product Type |

| Nitro Group Reduction | Fe/AcOH, MeOH | Aminopyridine |

| Methoxy Group Substitution | Nucleophiles (e.g., amines, thiols) | Substituted Pyridines |

| Cross-Coupling Reactions | Boronic acids (Suzuki), Alkenes (Heck) | Biaryl or vinyl pyridines |

| Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Further substituted nitropyridines |

Precursor in the Construction of Polyfunctionalized Organic Molecules

This compound serves as an essential intermediate in the synthesis of polyfunctionalized organic molecules, which are molecules bearing multiple functional groups. chemimpex.com The distinct reactivity of its methoxy and nitro groups allows for sequential and selective chemical modifications, making it a valuable tool for building complex molecular scaffolds. vulcanchem.com

The nitro group, being strongly electron-withdrawing, activates the pyridine ring for certain reactions and can itself be transformed into other functional groups, most notably an amine. url.edu This resulting aminopyridine can then be further elaborated. The methoxy group, on the other hand, can direct the position of other substituents or be replaced to introduce further functionality. vulcanchem.com This ability to selectively manipulate the functional groups of this compound is crucial in the multi-step synthesis of complex target molecules. For example, related compounds like 2-Chloro-5-methoxy-3-nitropyridine are used to synthesize more complex nitrogen-containing molecules with potential biological activities. chemimpex.com

Contributions to the Synthesis of Complex Molecular Architectures

The utility of this compound as a versatile building block extends to its role in the construction of complex molecular architectures. chemimpex.com Its ability to participate in a variety of chemical reactions, including those that form new rings and introduce multiple functional groups, makes it a valuable starting material for the synthesis of intricate organic structures.

For instance, related compounds like 2-Chloro-6-methoxy-3-nitropyridine are utilized in coupling reactions such as the Suzuki and Negishi reactions. chemimpex.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, which is a key step in assembling complex molecular frameworks. The unique substitution pattern of this compound provides a scaffold upon which chemists can build, adding new rings and functional groups to create molecules with specific three-dimensional shapes and properties.

Integration into Advanced Materials Research

The chemical properties of this compound and its derivatives make them of interest in the field of advanced materials research. chemimpex.commdpi.com Functionalized pyridines can be incorporated into polymers and other materials to impart specific electronic, mechanical, or photophysical properties. vulcanchem.com

The pyridine nitrogen atom in these molecules can act as a coordination site for metal ions, leading to the development of materials with metal-coordinating capabilities. vulcanchem.com Furthermore, the synthesis of compounds with specific photophysical properties, useful in sensing or imaging applications, is an active area of research. vulcanchem.comrsc.orgmdpi.comresearchgate.net For example, the incorporation of such pyridine derivatives can influence the solid-state packing and electronic properties of materials, which is crucial for applications in organic electronics. The development of specialized polymers with tailored electronic or mechanical properties is another potential application. vulcanchem.com

Role as an Intermediate in Agrochemical Development

This compound and its analogues are important intermediates in the development of new agrochemicals. chemimpex.comlookchem.com They are used in the synthesis of a variety of active ingredients for pesticides, including herbicides, fungicides, and insecticides. vulcanchem.comchemimpex.comchemimpex.comnbinno.com

The chemical structure of these nitropyridine derivatives allows for the creation of molecules that can selectively target pests while aiming to minimize environmental impact. chemimpex.com For example, 2-Chloro-3-methoxy-5-nitro-pyridine is used as a precursor for herbicides and fungicides. chemimpex.com Research has shown that nitropyridine derivatives can be used to synthesize compounds with significant herbicidal activity. For instance, certain nitropyridine-containing phenylaminoacetates and propionates have exhibited high levels of herbicidal activity on barnyard grass. nih.gov Similarly, other derivatives have been developed as insecticides. nih.gov The versatility of these compounds as building blocks allows for the generation of a wide range of potential agrochemical candidates.

Precursor in Radiolabeled Compound Synthesis for Research Applications

Nitropyridine derivatives, including those structurally related to this compound, have been utilized as precursors in the synthesis of radiolabeled compounds for research applications, particularly in the field of medical imaging. mdpi.comnih.govgoogle.com These radiolabeled molecules are essential tools for techniques like Positron Emission Tomography (PET), which is used to visualize and study biological processes in living organisms. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the hydrogen and carbon atoms.

In the ¹H NMR spectrum of related methoxy-nitropyridine compounds, the methoxy protons typically appear as a singlet at a chemical shift (δ) between 3.8 and 4.0 ppm. vulcanchem.com The protons on the pyridine ring are influenced by the electron-withdrawing nitro group, which causes them to be deshielded and resonate at a lower field. For instance, in analogous compounds, aromatic protons can appear in the range of δ 8.2-9.0 ppm. vulcanchem.com

The ¹³C NMR spectrum provides further structural detail. The carbon atom attached to the nitro group is significantly deshielded, with predicted chemical shifts around 148 ppm for the C5 position in similar structures. vulcanchem.com The carbon atom bonded to the ether oxygen (C2) is also deshielded, appearing at approximately 160 ppm. vulcanchem.com The methoxy group's carbon signal is typically found at a much higher field, around δ 57.1 ppm in comparable molecules. nih.gov

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound and its Analogs

| Nucleus | Functional Group | Predicted Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| ¹H | Methoxy (–OCH₃) | 3.8 - 4.0 | vulcanchem.com |

| ¹H | Aromatic Protons | 8.2 - 9.0 | vulcanchem.com |

| ¹³C | C-NO₂ | ~148 | vulcanchem.com |

| ¹³C | C-O | ~160 | vulcanchem.com |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. This information is critical for confirming the compound's identity and for gaining insights into its chemical stability.

Using techniques like Electron Ionization (EI-MS), a molecular ion peak corresponding to the mass of the compound is observed. For a related compound, 2,3-dimethyl-5-nitropyridine (B1630727), the molecular ion peak appears at an m/z of 168. The fragmentation patterns are characteristic of the functional groups present. Common fragmentation pathways for nitropyridine derivatives include the loss of the nitro group (NO₂) or parts of it, such as NO. vulcanchem.com For instance, the loss of the NO₂ group from 2,3-dimethyl-5-nitropyridine results in a fragment ion at m/z 122. The methoxy group can also be lost as a CH₃O radical. vulcanchem.com High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by various intermolecular interactions. In similar structures, such as those of other nitropyridine derivatives, crystal packing is often influenced by π-π stacking interactions between the aromatic pyridine rings. scispace.com Additionally, weaker interactions like C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal structure. scispace.com The analysis of these interactions is crucial for understanding the supramolecular architecture of the compound.

Hydrogen-Bonding Networks and Supramolecular Assembly

Hydrogen bonds are key directional forces in the formation of supramolecular assemblies. In the crystal structure of related compounds, such as co-crystals involving 2-amino-5-nitropyridine (B18323), extensive hydrogen-bonding networks are observed. researchgate.net These networks can involve classical N-H···O and O-H···O hydrogen bonds, as well as weaker C-H···O interactions. researchgate.netacs.org These interactions link molecules into specific motifs, such as dimers or chains, which then form larger three-dimensional structures. The study of these hydrogen-bonding patterns is essential for crystal engineering and for understanding the physical properties of the solid material. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated π-system of the molecule.

For aromatic compounds like nitropyridines, the main electronic transitions are typically π → π* and n → π. nih.govscribd.com The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions, involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are usually weaker. usp.br In a related Schiff base ligand derived from 5-nitropyridine-2-amine, absorption bands around 324 nm and 359 nm were assigned to π→π∗ and n→π∗ transitions, respectively. nih.gov The presence of both the electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring can lead to charge-transfer (CT) transitions, which are often intense and can influence the color and electronic properties of the compound. libretexts.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-nitropyridine |

| 2,3-dimethyl-5-nitropyridine |

| 5-nitropyridine-2-amine |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the analysis of this compound, facilitating both the assessment of its purity and the real-time monitoring of synthetic reactions. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools employed for these purposes.

Purity assessment is a critical step in the quality control of this compound. Commercial suppliers often specify purity levels greater than 99.0%, determined by Gas Chromatography (GC) or HPLC. calpaclab.comtcichemicals.comruifuchemical.com HPLC methods are particularly prevalent for non-volatile or thermally labile compounds. For instance, the synthesis of intermediates like 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine, which are precursors in various synthetic pathways, is monitored using HPLC to ensure high purity (e.g., 98.57% and 98.35%, respectively) before proceeding to the next step. google.com

A specific reverse-phase (RP) HPLC method has been developed for the separation of this compound. sielc.com This method can be adapted for preparative separation to isolate impurities. sielc.com For faster analysis, this liquid chromatography method can be transferred to UPLC systems, which use columns with smaller particle sizes (e.g., 3 µm). sielc.com

The table below outlines a typical set of conditions for the HPLC analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 (Special reverse-phase with low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS Compatibility | Phosphoric acid can be replaced with formic acid for LC-MS applications | sielc.com |

| Application | Purity assessment, isolation of impurities, pharmacokinetics | sielc.com |

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a crucial technique for both qualitative and quantitative analysis. It is used for the structural confirmation of the target compound and the identification of trace-level impurities. researchgate.net In studies of related nitropyridine compounds, LC-MS is used to analyze reaction products and potential genotoxic impurities. akjournals.comresearchgate.netscirp.org For example, LC-MS with atmospheric pressure chemical ionization (APCI) has been shown to be effective for the quantitation of potential genotoxic impurities in active pharmaceutical ingredients, with a surrogate standard approach being demonstrated for compounds like 3-ethoxy-2-nitro-pyridine, an analogue of this compound. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a substance.

While specific TGA data for this compound is not extensively detailed in the reviewed literature, analysis of structurally related compounds provides insight into its expected thermal behavior. For instance, TGA is used to study the thermal properties of Schiff base ligands derived from 5-nitropyridine-2-amine. nih.gov In such studies, samples are heated at a controlled rate (e.g., 2 °C/min) under a nitrogen atmosphere to determine decomposition temperatures. nih.gov Similarly, TGA has been employed to investigate the thermal stability of cocrystals involving nitropyridine structures, where samples are heated to identify dehydration and decomposition events. mdpi.com

For the related compound 2-Methoxy-3-methyl-5-nitropyridine, TGA is suggested as a method to identify decomposition steps, with the loss of the nitro group anticipated at approximately 200°C. The safety data for the isomer 3-Methoxy-2-nitropyridine indicates that the compound is stable under normal conditions but can decompose upon heating, releasing hazardous products like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). fishersci.co.uk This suggests that the pyridine ring and its substituents in this compound would likely undergo thermal decomposition, leading to the evolution of similar gaseous byproducts.

The table below summarizes typical TGA parameters and observations from the analysis of related pyridine compounds.

Table 2: TGA Parameters and Findings for Related Nitropyridine Compounds

| Parameter | Details | Application/Observation | Source(s) |

|---|---|---|---|

| Instrument | Universal TGA Q50 / Shimadzu TGA-50 | Analysis of Schiff base ligands and cocrystals | nih.govmdpi.com |

| Heating Rate | 2 to 20 °C/min | Allows for non-isothermal analysis of decomposition kinetics | mdpi.com |

| Atmosphere | Nitrogen purge (e.g., 50 mL/min) | Provides an inert environment to study thermal decomposition without oxidation | mdpi.com |

| Sample Pans | Aluminum or other inert materials | To contain the sample during heating | mdpi.com |

| Expected Decomposition | Loss of nitro group (~200°C); evolution of CO, CO2, NOx | Based on analysis of related nitropyridines | fishersci.co.uk |

Research Findings on 5 Methoxy 2 Nitropyridine

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group (–NO₂) onto a pre-existing methoxy-substituted pyridine ring via an electrophilic aromatic substitution mechanism.

The electrophilic aromatic substitution of pyridine is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. gcwgandhinagar.com The reaction typically requires harsh conditions, and the electrophile tends to attack the nitrogen atom, forming a pyridinium (B92312) ion that is even less reactive. gcwgandhinagar.com

However, the presence of an electron-donating group, such as a methoxy (–OCH₃) group, can activate the pyridine ring, making electrophilic substitution more feasible. gcwgandhinagar.comambeed.com For 2-methoxypyridine (B126380), the methoxy group activates the ring and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). The nitration of such activated pyridine rings is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

While the methoxy group in 2-methoxypyridine directs nitration to the 3- and 5-positions, achieving high regioselectivity for the desired 5-nitro isomer is a significant challenge. The electronic influence of both the ring nitrogen and the methoxy group must be considered. For monosubstituted electron-rich aromatic compounds, a mixture of para- and ortho-nitrated products is often formed. nih.gov

In some cases, modifying the substrate can alter the regiochemical outcome. For instance, the nitration of 2-methoxypyridine-N-oxide, where the pyridine nitrogen is oxidized, results in the formation of the 4-nitro compound as the sole isolated product. researchgate.net This indicates that the directing effect of the N-oxide group can override that of the methoxy group. researchgate.net The difficulty in controlling regioselectivity in the direct nitration of 2-methoxypyridine often leads researchers to favor more predictable, indirect synthetic pathways to obtain the pure this compound isomer.

Electrophilic Aromatic Nitration of Methoxy-Substituted Pyridines

Indirect Synthetic Pathways

Indirect routes circumvent the challenges of direct nitration by constructing the this compound molecule from precursors that already contain the nitro group or a group that can be easily converted to the methoxy substituent.

One of the most common and efficient methods for synthesizing this compound involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine (B43025). prepchem.comnih.gov In this reaction, the electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 2-position, making it an excellent leaving group for nucleophilic attack. nih.gov

The reaction is typically performed by treating 2-chloro-5-nitropyridine with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran. prepchem.comgoogle.com The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the chloride ion to yield the target product. This method is often high-yielding and provides the desired isomer with high purity. google.com

| Base/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium hydride (NaH) / Methanol | Tetrahydrofuran (THF) | Ice-water bath, then room temperature for 1 hour | 84% (crude) | prepchem.com |

| Sodium methoxide (CH₃ONa) | Methanol | Reflux for 1-2 hours | 94-97% | google.com |

An alternative indirect pathway begins with the more readily available precursor, 2-aminopyridine (B139424). This multi-step synthesis involves introducing the nitro group first, followed by a series of functional group interconversions to install the methoxy group. google.comvulcanchem.com

The typical reaction sequence is as follows:

Nitration: 2-aminopyridine is nitrated using a mixed acid (HNO₃/H₂SO₄) to produce 2-amino-5-nitropyridine (B18323). google.comvulcanchem.com

Diazotization and Hydrolysis: The amino group of 2-amino-5-nitropyridine is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. This intermediate is then hydrolyzed to yield 2-hydroxy-5-nitropyridine. google.comvulcanchem.com

Chlorination: The resulting 2-hydroxy-5-nitropyridine, which exists in tautomeric equilibrium with 5-nitro-2-pyridone, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to form 2-chloro-5-nitropyridine. google.com

Methoxylation: The final step is the nucleophilic substitution of the chlorine atom with a methoxy group, as described in section 2.2.1. google.com

| Step | Product | Reported Yield | Reference |

|---|---|---|---|

| Nitration of 2-aminopyridine | 2-Amino-5-nitropyridine | ~91% | vulcanchem.com |

| Diazotization/Hydrolysis of 2-amino-5-nitropyridine | 2-Hydroxy-5-nitropyridine | ~88% | google.comvulcanchem.com |

| Methoxylation of 2-chloro-5-nitropyridine | This compound | ~96% | google.com |

A powerful and high-yielding method for preparing 2,5-disubstituted pyridines, including this compound, utilizes 5-nitropyridine-2-sulfonic acid as a key intermediate. semanticscholar.orgrsc.orgresearchgate.net This precursor is synthesized from 3-nitropyridine (B142982), which reacts with sodium sulfite (B76179) to form 5-hydroxyaminopyridine-2-sulfonic acid. semanticscholar.org Subsequent oxidation yields 5-nitropyridine-2-sulfonic acid. semanticscholar.orgntnu.no

The sulfonic acid group (–SO₃H) on the pyridine ring is an excellent leaving group and can be readily displaced by various nucleophiles. ntnu.no Refluxing 5-nitropyridine-2-sulfonic acid in methanol results in a clean and efficient substitution to give this compound in a very high yield. semanticscholar.orgrsc.org This method's versatility is demonstrated by its successful application with other alcohol nucleophiles to produce a range of 2-alkoxy-5-nitropyridines. rsc.orgresearchgate.net

| Nucleophile (Alcohol) | Product | Yield | Reference |

|---|---|---|---|

| Methanol | This compound | 95% | rsc.orgresearchgate.net |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97% | rsc.orgresearchgate.net |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65% | rsc.orgresearchgate.net |

One-Pot Synthesis Approaches to Nitropyridine Scaffolds

One-pot synthesis, where multiple reaction steps are conducted in a single reactor without isolating intermediates, represents a significant advancement in chemical manufacturing for its efficiency and reduced waste. While specific one-pot syntheses targeting this compound are not extensively documented, various methodologies have been developed for the broader class of nitropyridine scaffolds. These approaches provide a framework for potentially developing more streamlined syntheses.

A prominent one-pot strategy involves the ring transformation of highly substituted pyridones. For instance, 2-substituted 3-nitropyridines can be synthesized through a one-pot reaction of 1-methyl-3,5-dinitro-2-pyridones with ketones and ammonia (B1221849). capes.gov.brcolab.wsoup.com This method proceeds through an addition-addition-elimination-elimination mechanism, and the regioselectivity is often governed by the steric factors of the substituents on the pyridone ring. colab.wsoup.com Some reactions have successfully isolated bicyclic intermediates, providing insight into the reaction pathway. oup.com

Another versatile approach involves multi-component reactions (MCRs). Researchers have developed elegant and switchable three-component reactions that provide access to a diverse range of nitrogen-rich heterocycles from nitropyridine-containing precursors. nih.govacs.org For example, starting with 2-hydrazino-5-nitropyridine, various aldehydes, and a selection of electrophiles (such as isocyanides, isocyanates, or cyclic anhydrides), it is possible to generate complex pyridotriazine or triazolopyridine scaffolds in a single step. nih.govacs.org The choice of electrophile and reaction conditions, including the use of microwave irradiation, can be tuned to favor the formation of specific five- or six-membered heterocyclic systems. nih.govacs.org

Furthermore, a practical one-pot method for synthesizing 3-alkylated/arylated 5-nitropyridines has been developed using a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate (B1210297). acs.org The use of solid ammonium acetate as the nitrogen source makes this method more user-friendly than those requiring ammonia solutions. acs.org These MCRs and ring-transformation strategies highlight the potential for creating complex nitropyridine derivatives with high efficiency.

Table 1: Examples of One-Pot Syntheses for Nitropyridine Scaffolds

| Starting Material(s) | Reagents/Conditions | Product Type | Reported Yield | Reference |

| 1-Methyl-3,5-dinitro-2-pyridone, Ketones | Ammonia | Alkyl/Aryl-substituted 3-nitropyridines | Moderate to High | capes.gov.br |

| 2-Hydrazinyl-azine, Isocyanide, Aldehyde/Ketone | Scandium triflate, DCM/MeOH, rt, 20 h | Pyrido/Pyrimido/Benzothiazolo-triazines | Good | nih.gov |

| 2-Hydrazino-5-nitropyridine, Propanaldehyde, Benzoyl chloride | DCE, Microwave, 120 °C, 30 min | Triazolopyridine | Satisfactory | acs.org |

| 3,5-Dinitro-2-pyridone, Aldehyde | Ammonium acetate | 3-Alkylated/Arylated 5-nitropyridines | - | acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.com The application of its twelve principles is crucial for developing sustainable synthetic routes. unsw.edu.auacs.orgacs.org These principles include preventing waste, maximizing atom economy, using less hazardous reagents, designing for energy efficiency, and employing safer solvents. unsw.edu.auacs.orgacs.org

The synthesis of this compound can be evaluated against these principles:

Waste Prevention and Atom Economy : Traditional multi-step syntheses often generate significant waste. acs.org For example, a pathway starting from 2-aminopyridine involves sequential nitration, hydrolysis, chlorination, and finally methoxylation. google.com Each step requires purification, leading to solvent and material loss. A more direct route, such as the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with sodium methylate, is more atom-economical. google.com This reaction shows a high yield of over 95%, indicating that most atoms from the reactants are incorporated into the final product. google.com

Safer Solvents and Auxiliaries : The choice of solvent is critical, as they often constitute the bulk of the waste in a chemical process. acs.org The methoxylation of 2-chloro-5-nitropyridine is typically performed in methanol, which serves as both a reagent and a solvent. google.com While common, efforts in green chemistry encourage finding less toxic alternatives or reducing solvent quantities. unsw.edu.au Some tandem reactions in nitropyridine chemistry have been developed specifically to avoid hazardous solvents and tedious work-up procedures, aligning with green chemistry goals. cibtech.org

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The reaction of 2-chloro-5-nitropyridine with sodium methylate is performed at reflux temperature, which requires energy input. google.com In contrast, research into iron-catalyzed cascade reactions for related nitroarenes demonstrates transformations at lower temperatures, showcasing a greener alternative. nih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org The development of catalytic methods, such as the iron-catalyzed synthesis of pyrroles from nitroarenes using green reductants like formic acid, provides a model for future green syntheses in nitropyridine chemistry. nih.gov

Reduce Derivatives : Green chemistry encourages avoiding unnecessary derivatization and the use of protecting groups. acs.org A direct synthesis is preferable to a lengthy one requiring protection and deprotection steps. The SNAr reaction on 2-chloro-5-nitropyridine is a good example of a direct functionalization that avoids protecting groups. google.com

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are primary determinants of its industrial viability. For this compound, several preparative methods exist, each with distinct advantages and disadvantages.

The most common and efficient laboratory and industrial synthesis involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. Specifically, the reaction of 2-chloro-5-nitropyridine with a methoxide source, such as sodium methylate in methanol, is highly effective. google.com This reaction is characterized by high yields, often exceeding 95%, and excellent regioselectivity. google.com The strong electron-withdrawing nitro group at the 5-position activates the chlorine atom at the C2 position (ortho) for nucleophilic attack, ensuring that the substitution occurs at the desired location with minimal side products.

Table 2: Comparative Analysis of Synthetic Routes to this compound

| Starting Material | Key Reagents | Product | Reported Yield (%) | Selectivity | Reference |

| 2-Chloro-5-nitropyridine | Sodium methylate, Methanol | This compound | 95.4 - 96.5 | High (SNAr at C2 is strongly favored) | google.com |

| 5-Nitropyridine-2-sulfonic acid | Methanol | This compound | 57 (overall from precursor) | High (Substitution of sulfonyl group) | semanticscholar.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the this compound scaffold. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group re-establishes the aromaticity of the ring.

The nitro group (–NO₂) itself can function as a leaving group in SNAr reactions, particularly when it is attached to a highly electron-deficient aromatic ring. stackexchange.com The displacement of a nitro group is facilitated by strong activation from other ring substituents or the inherent electron deficiency of the heterocyclic system. stackexchange.comgeorganics.sk For instance, in the related compound methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position is readily displaced by a fluoride (B91410) anion, demonstrating the viability of –NO₂ as a leaving group in activated pyridine systems. stackexchange.com

In other specialized applications, the displacement of a nitro group is a key step. The synthesis of certain PET imaging agents, such as [¹⁸F]T807, involves the nucleophilic substitution of a nitro group on a pyridine ring with radiolabeled potassium fluoride in the final step. mdpi.com Similarly, a patent describing the synthesis of omeprazole (B731) intermediates includes a step where a nitro group at the 4-position of a substituted pyridine is replaced by a methoxy group by treatment with sodium methoxide. google.com While direct examples for this compound are less common in literature, these analogous reactions underscore the potential for the nitro group to be displaced by various nucleophiles under appropriate conditions.

In the synthesis of this compound and its derivatives, a common strategy involves the displacement of a halogen, typically chlorine, from a precursor molecule. The compound 2-chloro-5-nitropyridine is a frequently used starting material where the chlorine atom at the 2-position is activated for SNAr by the para-situated nitro group.

The reaction of 2-chloro-5-nitropyridine with sodium methoxide is a standard and high-yielding method to produce this compound. google.com This transformation is also a key step in the synthesis of the antimalarial drug malaridine. google.com The chlorine atom can be displaced by a wide range of nucleophiles. For example, reactions with various primary and secondary amines proceed efficiently to yield N-substituted-5-nitropyridin-2-amines. mdpi.com These reactions are fundamental in building more complex molecules, including new series of insecticides and potential antimicrobial agents. mdpi.com

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methoxide | Sodium Methoxide (CH₃ONa) | Methanol | Reflux, 1 hr | This compound | 96.5% | google.com |

| Amines | N-methylpiperazine | Not specified | Not specified | 2-(4-Methylpiperazin-1-yl)-5-nitropyridine | Not specified | mdpi.com |

| Phenoxide | 4-Aminophenol | Not specified | Not specified | 4-((5-Nitropyridin-2-yl)oxy)aniline | Moderate to high | mdpi.com |

The methoxy group (–OCH₃) at the 5-position has a dual electronic influence on the pyridine ring. It exerts an electron-withdrawing inductive effect (–I) due to the oxygen's electronegativity and a strong electron-donating resonance effect (+M) by donating a lone pair of electrons to the aromatic system. In the context of SNAr reactions on the pyridine ring, the resonance effect is generally more significant.

Typically, an electron-donating group like methoxy would be expected to decrease the ring's electrophilicity and thus slow down the rate of nucleophilic attack compared to an electron-withdrawing substituent like chlorine. researchgate.net However, the reactivity of the pyridine ring is heavily dominated by the powerful electron-withdrawing nitro group at the 2-position and the ring nitrogen. Research on the radiofluorination of substituted 2-nitropyridines, where a nitro group is displaced, indicated that the effect of a methoxy group on the SNAr reaction rate was of minor importance. researchgate.net This suggests that the activation provided by the nitro group is sufficient to overcome the deactivating (for SNAr) effect of the methoxy group. In cases where a leaving group is present at another position, such as in 2-chloro-6-methoxy-3-nitropyridine, the nitro group at the 3-position strongly activates the chlorine at the 6-position for substitution, demonstrating the dominant activating role of the nitro group.

Displacement of Halo-Substituents in Related Analogs

Reduction Chemistry of the Nitro Functionality

The reduction of the nitro group to an amino group (–NH₂) is one of the most important transformations of this compound, as it provides access to the versatile building block 5-methoxy-pyridin-2-amine. This amine is a precursor for a wide range of more complex heterocyclic structures used in medicinal chemistry and materials science.

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen gas atmosphere. unimi.it The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yield and selectivity, avoiding the reduction of other functional groups or the pyridine ring itself.

For this compound, several protocols have been established. A common method involves using 10% Pd/C in a solvent like methanol or ethanol. google.com The reaction proceeds smoothly under relatively mild conditions to give the desired 2-amino-5-methoxypyridine (B21397) in high yield. Other reducing systems, such as reduced iron or zinc powder in acidic media, or transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) with a catalyst like Rh/C, are also effective. google.comrsc.org

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂, 10% Pd/C | Methanol | 60°C, 0.01 MPa, 1 hr | 2-Methoxy-5-aminopyridine | High | |

| H₂, 10% Pd/C | Methanol | Not specified | 2-Methoxy-5-aminopyridine | 92.55% | vulcanchem.com |

| Reduced Iron Powder | Organic Solvent | 20-90°C, 2-6 hr | 2-Methoxy-5-aminopyridine | Not specified | google.com |

| Hydrazine Hydrate, Rh/C | THF | Not specified | (for 3-bromo-2-methoxy-5-nitropyridine) | High | rsc.org |

Reductive amination strategies involving nitroarenes typically encompass the reduction of the nitro group and a subsequent C-N bond formation in one pot. An example of such a process is the reduction of 2-nitropyridine (B88261) using iron powder and hydrochloric acid in the presence of various aromatic aldehydes. mdpi.com This leads directly to the formation of the corresponding Schiff bases (azomethines), bypassing the isolation of the intermediate aminopyridine. mdpi.com

Another important transformation is the further functionalization of the amine product obtained from the initial reduction. For instance, the resulting 2-methoxy-5-aminopyridine can undergo N-alkylation through classical reductive amination with an aldehyde (e.g., acetaldehyde) and a reducing agent like sodium borohydride (B1222165) to yield a secondary amine. Furthermore, novel reductive transformations have been discovered. The reaction of certain nitropyridines with the reagent BF₃•SMe₂ can lead to an unexpected tandem reaction involving nitro group reduction and simultaneous thiomethylation (C-S bond formation) at an adjacent position. These strategies highlight the diverse pathways available for converting the nitro functionality into more complex nitrogen-containing structures.

Selective Reduction Methodologies

The selective reduction of the nitro group in this compound to its corresponding amine, 5-methoxy-2-aminopyridine, is a crucial transformation in synthetic chemistry, providing a key intermediate for the construction of more complex molecules. google.commdpi.com This conversion requires methodologies that preserve the methoxy group and the integrity of the pyridine ring.

Catalytic hydrogenation is a widely employed method for this transformation. This process typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. vulcanchem.comgoogle.comgoogle.com For instance, 2-methoxy-5-nitropyridine (B154726) can be effectively reduced using a 10% Pd/C catalyst in a methanol solvent. google.com Similarly, the reduction of various nitropyridine derivatives has been successfully achieved using Raney nickel in ethanol. researchgate.net

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. This method utilizes a hydrogen donor molecule, such as hydrazine (N₂H₄) or its derivatives, in the presence of a catalyst. Rhodium on carbon (Rh/C) has been shown to be an effective catalyst for the reduction of a substituted 2-methoxy-5-nitropyridine using hydrazine monohydrate in THF, yielding the corresponding hydroxylamine, which can be further processed. rsc.org Another approach involves using iron powder in an acidic medium, such as a mixture of methanol and acetic acid, which provides a cost-effective and efficient means of reduction.

The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, avoiding over-reduction or side reactions.

Table 1: Selected Methods for the Reduction of 2-Methoxy-5-nitropyridine

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C, H₂ | Methanol | - | 2-Methoxy-5-aminopyridine | 96.49% | google.com |

| Iron powder | 50% Methanol/Acetic Acid | Reflux | Amino derivatives | ~70% | |

| 5% Rh/C, Hydrazine | THF | - | (2-methoxypyridin-3-yl)(hydroxy)amine | 86% | rsc.org |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation, and they are frequently applied to functionalize pyridine rings. These reactions typically require a halogenated precursor of the pyridine derivative to act as the electrophilic partner.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for creating biaryl compounds and other coupled products. libretexts.orgwikipedia.org To apply this reaction to the this compound scaffold, a halogenated analog such as 3-bromo-2-methoxy-5-nitropyridine (B21939) or a chloro-derivative is required. rsc.org

The reactivity of the organohalide in Suzuki couplings typically follows the trend I > OTf > Br >> Cl. wikipedia.org The presence of the electron-withdrawing nitro group can activate an adjacent halogen for oxidative addition to the palladium catalyst, a key step in the catalytic cycle. nih.gov Research on polyhalogenated pyridines has demonstrated that site-selective Suzuki-Miyaura reactions can be achieved, with the position of coupling often influenced by the electronic environment created by other substituents. nih.govuni-rostock.de For example, studies on 2,6-dichloro-3-nitropyridine (B41883) have shown a preference for coupling at the C2 position, which is activated by the adjacent nitro group. nih.gov While specific studies on this compound analogs are not abundant, the principles derived from similar systems are applicable.

Table 2: Representative Suzuki-Miyaura Coupling of a Halogenated Nitropyridine Analog

| Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 1,4-dibromo-nitrobenzene | Arylboronic acids | Pd(OAc)₂ | - | Unsymmetrical biaryls | nih.gov |

| 2,6-dichloro-4-(trifluoromethyl)pyridine | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Monoarylated pyridines | nih.gov |

The Heck and Stille reactions are also palladium-catalyzed cross-coupling methods used for pyridine functionalization. rsc.orgmdpi.com

Heck Reaction: This reaction couples an organohalide with an alkene. mdpi.com It provides a means to introduce vinyl groups onto the pyridine ring. As with the Suzuki reaction, a halogenated derivative of this compound would be the necessary starting material. The reaction's success and regioselectivity can be influenced by the electronic nature of the pyridine ring and the specific reaction conditions. rsc.org

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound. rsc.orgacs.org It is known for its broad scope and tolerance of many functional groups. libretexts.org Functionalization of the this compound core could be achieved by reacting a halogenated version with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to form new C-C bonds. ambeed.com The synthesis of highly functionalized pyridines for various applications often relies on the strategic use of Stille and other cross-coupling reactions. acs.org

Both the Heck and Stille reactions are established methods for modifying heterocyclic systems and represent viable, though less commonly reported for this specific substrate, pathways for the further elaboration of the this compound skeleton. ambeed.comresearchgate.net

Suzuki-Miyaura Coupling and Related Protocols with Halogenated Analogs

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a significant reaction for the functionalization of nitroaromatic and nitroheteroaromatic compounds, including nitropyridines. organic-chemistry.orgrsc.org This reaction facilitates the nucleophilic replacement of a hydrogen atom on the aromatic ring. organic-chemistry.org The process involves the reaction of the nitro-compound with a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org The reaction typically proceeds in the presence of a strong base, which is consumed in a later elimination step. organic-chemistry.org

The mechanism of VNS involves the initial formation of a carbanion from an active methylene (B1212753) compound using a base. This carbanion then attacks the electron-deficient pyridine ring, typically at a position ortho or para to the activating nitro group, to form a Meisenheimer-type adduct. rsc.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct, leading to the formation of the substituted product upon acidic work-up. organic-chemistry.orgnih.gov

For 3-nitropyridine derivatives, VNS reactions have been shown to occur with various carbon nucleophiles. rsc.org The substitution pattern is influenced by the position of other substituents on the pyridine ring. For instance, 4-substituted nitroarenes generally yield a single product from VNS occurring ortho to the nitro group, whereas 2- and 3-substituted nitroarenes can lead to a mixture of ortho and para substituted isomers. organic-chemistry.org

While specific VNS reactions on this compound are not extensively detailed in the provided results, related compounds offer insight. For example, potassium 5-nitropyridine-2-sulfonate undergoes a VNS reaction with methyl chloroacetate, resulting in substitution at the 4-position to yield potassium 4-methoxycarbonylmethyl-5-nitropyridine-2-sulfonate. ntnu.nontnu.no This demonstrates the feasibility of VNS reactions on 5-nitropyridine systems. The reaction of 2-methoxy-5-nitropyridine with certain nucleophiles has also been noted to result in the replacement of hydrogen at the ortho position to the nitro group. psu.edu

The choice of the carbanion precursor and reaction conditions plays a crucial role in the outcome of VNS reactions. Alkyl phenyl sulfones and neopentyl alkanesulfonates have been successfully used for the alkylation of electrophilic 3-nitropyridines. nih.gov Ammonium ylides generated from quaternary ammonium salts have also been employed to functionalize 3-nitropyridine derivatives through VNS. thieme-connect.com

Table 1: Examples of VNS Reactions on Nitropyridine Derivatives

| Nitropyridine Derivative | Nucleophile Precursor | Product | Reference |

| 3-Nitropyridine | Chloroform | Dichloromethyl-3-nitropyridine | rsc.org |

| 4-Substituted-3-nitropyridines | Methyl chloroacetate | Methoxycarbonylmethyl-4-substituted-3-nitropyridine | rsc.org |

| Potassium 5-nitropyridine-2-sulfonate | Methyl chloroacetate | Potassium 4-methoxycarbonylmethyl-5-nitropyridine-2-sulfonate | ntnu.nontnu.no |

| 3-Nitropyridine derivatives | Quaternary ammonium salts | Alkylated 3-nitropyridines | thieme-connect.com |

| Electrophilic 3-nitropyridines | Alkyl phenyl sulfones | Alkylated 3-nitropyridines | nih.gov |

Derivatization to Schiff Bases and Coordination Complex Formation

The amino derivative of this compound, 5-methoxy-2-aminopyridine (obtained through reduction of the nitro group), can be further derivatized to form Schiff bases. Schiff bases, characterized by the azomethine (-CH=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov These compounds are versatile ligands in coordination chemistry, readily forming stable complexes with various transition metals. nih.govresearchgate.net

A specific example involves the synthesis of a Schiff base ligand from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde. researchgate.netnih.gov This ligand, 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, was subsequently used to form coordination complexes with copper(II) and zinc(II) ions. researchgate.netnih.gov The formation of these complexes was confirmed through various spectroscopic and analytical techniques. researchgate.net

The synthesis of Schiff bases generally involves refluxing the primary amine and the carbonyl compound in a suitable solvent like ethanol. dergipark.org.tr The resulting Schiff base can then be reacted with a metal salt, often in a specific molar ratio, to yield the coordination complex. rasayanjournal.co.in The coordination can occur through the nitrogen atom of the azomethine group and other donor atoms present in the Schiff base ligand, such as phenolic oxygen. researchgate.net

The formation of metal complexes with Schiff bases derived from substituted pyridines is a broad area of research. nih.gov These complexes are of interest for their diverse structural features and potential applications. nih.gov For instance, Schiff bases derived from 2,3-diaminopyridine (B105623) have been used to synthesize complexes with copper(II), iron(III), nickel(II), ruthenium(II), and zinc(II). researchgate.net

Table 2: Characterization Data for a Schiff Base Derived from a Nitropyridine and its Metal Complexes

| Compound | Yield (%) | Key FT-IR Bands (cm⁻¹) | Mass (m/z) Found (Calculated) | Reference |

| Ligand (HL)¹ | 76 | 1669 (-CH=N-), 3354 (O-H) | 273.1883 (273.07) | researchgate.net |

| Cu(II) Complex | 69 | 1665 (-CH=N-), 580 (M-O), 472 (M-N) | 607.2324 (607.02) | researchgate.net |

| Zn(II) Complex | 72 | 1661 (-CH=N-), 599 (M-O), 497 (M-N) | 609.3214 (609.11) | researchgate.net |

¹ HL = 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol

Theoretical and Computational Investigations of 5 Methoxy 2 Nitropyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules. ambeed.com DFT methods are used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For a compound like 5-Methoxy-2-nitropyridine, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311G(d,p), would provide fundamental insights. ethz.chtcichemicals.com

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Particular attention would be given to the orientation of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups relative to the pyridine (B92270) ring. The rotation around the C-O and C-N bonds can lead to different conformers. Computational studies on similar molecules, such as 2-nitropyridine-N-oxide, have shown that the choice of basis set and the inclusion of diffuse functions can significantly impact the predicted torsional potential of the nitro group. acmec.com.cn A conformational analysis would identify the global minimum energy structure and the energy barriers between different rotamers.

Table 1: Predicted Geometrical Parameters for this compound Note: Specific optimized geometrical parameters for this compound are not available in the reviewed literature. The table below is a template illustrating how such data would be presented.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths (Å) | C2-N(nitro) | [Value] |

| C5-O(methoxy) | [Value] | |

| O-C(methyl) | [Value] | |

| N-O(nitro) | [Value] | |

| **Bond Angles (°) ** | C2-C3-C4 | [Value] |

| C4-C5-O | [Value] | |

| C2-N-O | [Value] | |

| Dihedral Angles (°) | C3-C2-N-O | [Value] |

| C4-C5-O-C(methyl) | [Value] |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. tcichemicals.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. novasynorganics.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating methoxy group would raise the energy of the HOMO. DFT calculations for related compounds like 2-Methoxy-3-nitropyridine have determined HOMO-LUMO gaps to predict reactivity.

Table 2: Predicted FMO Properties for this compound Note: Specific FMO analysis data for this compound is not available in the reviewed literature. This table serves as an illustrative example.

| Parameter | Energy (eV) |

| E(HOMO) | [Value] |

| E(LUMO) | [Value] |

| Energy Gap (ΔE) | [Value] |

DFT calculations are widely used to predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). While experimental ¹H and ¹³C NMR data for this compound have been reported, a GIAO calculation would provide theoretical shifts that could be compared with experimental values to confirm structural assignments. The accuracy of these predictions depends on the level of theory and whether solvent effects are included in the model. ethz.ch

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, charge delocalization, and hyperconjugative interactions within a molecule. tcichemicals.com It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the pyridine nitrogen, identifying them as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms. MEP maps are valuable for understanding intermolecular interactions and predicting how a molecule will interact with other reagents or biological targets. tcichemicals.com

Topological Analysis (QTAIM, NCI) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are advanced computational methods used to analyze the electron density (ρ) to characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds.

QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., the density itself, ρ(r), and its Laplacian, ∇²ρ(r)) reveal the nature of the interaction. The NCI analysis visualizes the regions of space involved in non-covalent interactions, color-coding them to distinguish between strong attractive (blue), weak van der Waals (green), and repulsive (red) interactions. For this compound in a condensed phase or interacting with other molecules, these analyses would identify and characterize the intermolecular hydrogen bonds (e.g., C-H···O) and other van der Waals forces that stabilize the crystal structure or molecular complex.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules like this compound. These simulations model the atomic motions of a molecule over time, providing deep insights into its flexibility, preferred shapes (conformations), and interactions with its environment. tandfonline.comnm-aist.ac.tz For this compound, the primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) group around the C-O bond connecting it to the pyridine ring.

Computational studies on related substituted pyridines, often employing Density Functional Theory (DFT), are used to determine the energetics of this rotation. acs.orgresearchgate.net The potential energy surface is scanned by systematically changing the dihedral angle between the methoxy group and the pyridine ring to identify the most stable conformations and the energy barriers separating them. researchgate.netresearchgate.net For analogous compounds like 4-methoxypyridine, the most stable conformer is typically a planar structure where the methoxy group is coplanar with the pyridine ring, a configuration that maximizes electronic conjugation. acs.org The transition state for rotation often corresponds to an orthogonal conformation, where the methoxy group is perpendicular to the ring. The energy difference between the stable planar form and the orthogonal transition state defines the rotational barrier. acs.org In the case of 4-methoxypyridinium cation, this barrier has been calculated to be as high as 9.0 kcal/mol. acs.org

MD simulations build upon these static calculations by introducing thermal energy and, typically, a solvent environment to model realistic conditions. aip.org The simulation tracks the trajectory of each atom, revealing how the molecule explores different conformations. For this compound, an MD simulation would illustrate the oscillation of the methoxy group around the planar minimum and the frequency of its rotation over the energy barrier, providing a dynamic picture of its structural behavior. acs.org This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Table 1: Representative Parameters in Conformational Analysis of Methoxy-Substituted Pyridines This table presents typical data obtained from computational conformational studies on methoxy-substituted pyridines, analogous to what would be determined for this compound.

| Parameter | Description | Typical Computational Method | Example Value (from related compounds) | Reference |

|---|---|---|---|---|

| Stable Conformer Dihedral Angle (C-C-O-C) | The angle defining the lowest energy orientation of the methoxy group relative to the ring. | DFT (e.g., B3LYP/6-311++G(d,p)) | ~0° (Planar) | acs.orgresearchgate.net |

| Rotational Barrier (Transition State Energy) | The energy required to rotate the methoxy group from the stable planar form to the perpendicular transition state. | DFT (e.g., B3LYP/6-31G*) | 7-9 kcal/mol | acs.orgresearchgate.net |

| Relative Energy of Stable Conformer | The reference energy of the most stable conformation, set to zero. | DFT, MP2 | 0.0 kcal/mol | researchgate.net |

| Force Field for MD | A set of parameters used to calculate potential energy in a molecular dynamics simulation. | OPLS-AA, AMBER, CHARMM | Not Applicable | nm-aist.ac.tz |

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, methods like Density Functional Theory (DFT) can identify transition states, intermediates, and activation energies, offering a step-by-step view of the transformation process. wuxiapptec.commdpi.com

A dominant reaction pathway for nitropyridine derivatives is Nucleophilic Aromatic Substitution (SɴAr). nih.govnih.gov In this type of reaction, the electron-withdrawing nitro group strongly activates the pyridine ring, making it susceptible to attack by nucleophiles. For this compound, the nitro group at the C2 position significantly enhances the electrophilicity of the carbon atoms in the ring, particularly C2 and C6.

The generally accepted mechanism for SɴAr reactions proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom (e.g., C2), breaking the aromaticity of the ring and forming a high-energy, anionic intermediate known as a Meisenheimer complex. mdpi.comnih.gov

Elimination: The aromaticity is restored by the departure of a leaving group from the same carbon atom. In reactions of this compound, the methoxy group itself can sometimes act as the leaving group.

Table 2: Hypothetical Computational Data for an SɴAr Reaction Pathway This table illustrates the type of data generated from a DFT study of a nucleophilic aromatic substitution (SɴAr) reaction on a nitropyridine, serving as an example for this compound.

| Reaction Step | Parameter | Description | Example Calculated Value (kJ/mol) | Reference |

|---|---|---|---|---|

| Reactants → TS1 | Activation Energy (ΔG‡) of Nucleophile Addition | The energy barrier to form the Meisenheimer intermediate. This is often the rate-determining step. | +47.8 | rsc.org |

| Reactants → Intermediate | Energy of Meisenheimer Complex Formation (ΔE) | The relative stability of the anionic intermediate compared to the reactants. | -10.5 | wuxiapptec.com |

| Intermediate → TS2 | Activation Energy (ΔG‡) of Leaving Group Elimination | The energy barrier for the intermediate to lose the leaving group and rearomatize. | +58.3 | wuxiapptec.com |

| Reactants → Products | Overall Reaction Energy (ΔE_rxn) | The net energy change of the reaction, indicating if it is exothermic or endothermic. | -218.9 | rsc.org |

Conclusion and Future Research Directions

Summary of Current Research Landscape

5-Methoxy-2-nitropyridine is a versatile heterocyclic compound that serves as a crucial building block in various fields of chemical research. chemimpex.com Its unique molecular structure, featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on a pyridine (B92270) ring, imparts a distinct reactivity profile that is actively being exploited. dataintelo.com The current research landscape is dominated by its application in synthetic organic chemistry, particularly as an intermediate for pharmaceuticals and agrochemicals. chemimpex.comhackmd.io24chemicalresearch.com

In medicinal chemistry, the compound is a precursor for synthesizing a range of biologically active molecules. chemimpex.commdpi.com The nitro group can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. ambeed.com This has been demonstrated in the synthesis of various complex heterocyclic systems. nih.gov Similarly, in agrochemical research, this compound is utilized in the development of novel pesticides and herbicides. chemimpex.com Beyond these primary applications, its utility extends to materials science for creating advanced polymers and coatings, and in analytical chemistry as a reagent. chemimpex.com

The market for this compound is experiencing steady growth, driven by the increasing demand in pharmaceutical R&D and agrochemical production. hackmd.io24chemicalresearch.com High-purity grades of the compound are particularly sought after for the synthesis of novel drug candidates. hackmd.io24chemicalresearch.com

Emerging Synthetic Methodologies and Catalytic Approaches

The synthesis of this compound and its derivatives is an area of ongoing research, with a focus on developing more efficient, selective, and environmentally benign methods. kochi-tech.ac.jp Traditional synthetic routes often involve the nitration of pyridine precursors, which can sometimes lead to issues with regioselectivity and the use of harsh reagents. kochi-tech.ac.jp

Emerging methodologies are exploring novel catalytic systems to overcome these challenges. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Stille reactions, are being employed to construct complex molecules from this compound derivatives. ambeed.comrsc.org These methods offer greater control over bond formation and functional group tolerance. rsc.org

Furthermore, there is a growing interest in "green" synthesis approaches. ijpsonline.com This includes the use of ultrasound and microwave-assisted reactions to accelerate reaction times and improve yields. ijpsonline.com The development of novel catalysts, including heteropolyacids and metal-organic frameworks, is also being investigated to facilitate cleaner and more selective transformations. scispace.com Photocatalysis is another promising avenue, with studies showing that photoexcited nitroarenes can act as mild oxidants under anaerobic conditions. researchgate.net

Untapped Reactivity Profiles and Novel Transformation Opportunities

While the reduction of the nitro group and nucleophilic aromatic substitution are well-established reactions of this compound, there are still untapped areas of its reactivity to be explored. ambeed.comrsc.org The interplay between the methoxy and nitro groups creates a unique electronic environment that could be exploited for novel transformations. vulcanchem.com

Recent research has begun to explore the C-N bond cleavage of nitroarenes, opening up new synthetic possibilities beyond simple reduction. rsc.org This includes denitrative coupling reactions that allow for the direct functionalization of the pyridine ring. rsc.org The generation of nitrene intermediates through N-O bond cleavage also presents opportunities for skeletal editing of the molecule. rsc.org

The potential for cycloaddition reactions involving the pyridine ring is another area ripe for investigation. researchgate.net The electron-deficient nature of the nitro-substituted ring could make it a suitable partner in various cycloaddition processes, leading to the construction of novel polycyclic heterocyclic systems.

Potential for Derivatization Towards Advanced Functional Materials

The inherent properties of this compound make it an attractive scaffold for the development of advanced functional materials. chemimpex.com The presence of both electron-donating and electron-withdrawing groups can lead to interesting photophysical and electronic properties.

Derivatization of the core structure can be used to tune these properties for specific applications. For example, the introduction of different substituents can alter the molecule's absorption and emission characteristics, making it suitable for use in dyes and pigments. chemimpex.com The synthesis of Schiff base ligands derived from 5-nitropyridine-2-amine and their metal complexes has shown potential for applications in materials with specific optical and electronic properties. nih.gov

Furthermore, the ability to polymerize or incorporate this molecule into larger macromolecular structures could lead to the creation of novel polymers with tailored functionalities. chemimpex.com These materials could find applications in areas such as organic electronics, sensors, and coatings. There is also interest in its derivatives for electronic chemical applications. hackmd.io24chemicalresearch.com

Integration of Advanced Analytical Techniques in Research

The characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of synthesized compounds. nih.gov

For more in-depth analysis, techniques like single-crystal X-ray diffraction are invaluable for determining the precise three-dimensional structure of these molecules and their derivatives, as has been demonstrated for related pyridine compounds. researchgate.netresearchgate.net This provides crucial insights into bond lengths, bond angles, and intermolecular interactions, which can help in understanding the compound's reactivity and properties.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the compound and for monitoring the progress of reactions. Spectroscopic methods, including UV-Visible and fluorescence spectroscopy, are employed to investigate the electronic and photophysical properties of these compounds and their derivatives. researchgate.net

Directions for Next-Generation Computational Modeling and Predictive Chemistry

Computational modeling is becoming an increasingly powerful tool in the study of this compound and its reactivity. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this molecule. researchgate.net

Future research will likely see a greater integration of computational methods to predict the reactivity of this compound in various chemical transformations. For example, DFT can be used to model transition states and calculate activation barriers for different reaction pathways, helping to guide experimental design. researchgate.net This can be particularly useful in understanding and predicting the regioselectivity of reactions such as nitration.

Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives with biological targets, aiding in the rational design of new drug candidates. researchgate.net Furthermore, computational screening of virtual libraries of derivatives can help to identify promising candidates for specific applications in materials science and medicinal chemistry, accelerating the discovery process. researchgate.net The development of more accurate predictive models for properties such as solubility, lipophilicity, and toxicity will also be crucial for advancing the applications of this versatile compound. ambeed.com

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2-nitropyridine, and what factors influence reaction yields?

- Methodological Answer : this compound is typically synthesized via nitration of a methoxy-substituted pyridine precursor. For example, nitration of 2-methoxypyridine using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) directs the nitro group to the para position relative to the methoxy substituent due to electronic and steric effects. Post-reaction neutralization and purification via recrystallization or column chromatography are critical. Reaction yields (60–75%) depend on reactant purity, stoichiometric ratios, and temperature control to minimize byproducts like di-nitrated derivatives .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers expect?